3-Fluorofuro[3,4-b]pyridine-5,7-dione
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Overview
Description
3-Fluorofuro[3,4-b]pyridine-5,7-dione is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with fluorine and carbonyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 6-isobutyl-furan[3,2-c]pyridine-4,7-dione with fluorinating agents can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups to alcohols or other derivatives.
Substitution: Halogenation and other substitution reactions can be performed to introduce different substituents on the pyridine or furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and fluorinating agents like Selectfluor are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various halogens or other functional groups .
Scientific Research Applications
3-Fluorofuro[3,4-b]pyridine-5,7-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s fluorine atom and carbonyl groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Furo[3,4-b]pyridine-5,7-dione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione: Contains a methyl group instead of a fluorine atom, leading to different chemical properties and applications
Uniqueness
3-Fluorofuro[3,4-b]pyridine-5,7-dione is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H2FNO3 |
---|---|
Molecular Weight |
167.09 g/mol |
IUPAC Name |
3-fluorofuro[3,4-b]pyridine-5,7-dione |
InChI |
InChI=1S/C7H2FNO3/c8-3-1-4-5(9-2-3)7(11)12-6(4)10/h1-2H |
InChI Key |
YWSNYBZCOAXBCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)OC2=O)F |
Origin of Product |
United States |
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